molecular formula C12H17Cl4N3 B12226336 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride

6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride

Cat. No.: B12226336
M. Wt: 345.1 g/mol
InChI Key: WZCAPRNVZUCAJP-UHFFFAOYSA-N
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Description

6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The compound’s structure consists of a cyclohexane ring fused to a naphthyridine core, which is further modified with an amine group and four hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride, can be achieved through various methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production of 1,8-naphthyridines often involves optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthyridine-7-carboxylic acid derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 6H,7H,8H,9H-cyclohexa[b]1,8-naphthyridin-7-amine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .

Properties

Molecular Formula

C12H17Cl4N3

Molecular Weight

345.1 g/mol

IUPAC Name

6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-7-amine;tetrahydrochloride

InChI

InChI=1S/C12H13N3.4ClH/c13-10-3-4-11-9(7-10)6-8-2-1-5-14-12(8)15-11;;;;/h1-2,5-6,10H,3-4,7,13H2;4*1H

InChI Key

WZCAPRNVZUCAJP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=C3C=CC=NC3=N2.Cl.Cl.Cl.Cl

Origin of Product

United States

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